molecular formula C18H26BrN3O B4768597 N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4768597
M. Wt: 380.3 g/mol
InChI Key: DMAFNSLHTGITQU-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its unique adamantyl group and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the adamantyl group, followed by the introduction of the pyrazole ring and subsequent bromination. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances its stability and bioavailability, while the pyrazole ring interacts with enzymes or receptors. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides structural rigidity, while the pyrazole ring offers versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-bromo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O/c1-3-15(21-17(23)16-14(19)10-20-22(16)2)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13,15H,3-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAFNSLHTGITQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=NN4C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
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N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
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N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
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N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

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